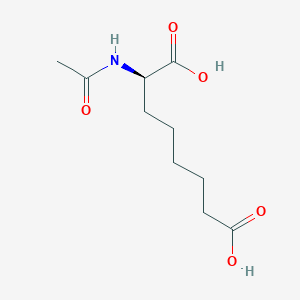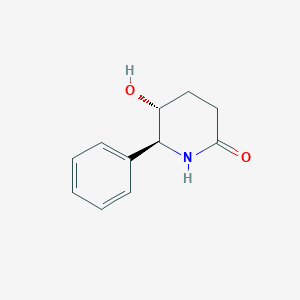
(5R,6S)-5-Hydroxy-6-phenylpiperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5R,6S)-5-Hydroxy-6-phenylpiperidin-2-one is a chiral compound with a piperidinone core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5R,6S)-5-Hydroxy-6-phenylpiperidin-2-one typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding keto-piperidine derivative using a chiral reducing agent. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as catalytic hydrogenation or enzymatic reduction. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(5R,6S)-5-Hydroxy-6-phenylpiperidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to the corresponding alcohol or amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent in solvents like dichloromethane or acetone.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.
Substitution: Thionyl chloride or phosphorus tribromide in solvents like dichloromethane.
Major Products
Oxidation: Formation of 6-phenylpiperidin-2-one.
Reduction: Formation of 5-hydroxy-6-phenylpiperidine or 5-amino-6-phenylpiperidin-2-one.
Substitution: Formation of 5-chloro-6-phenylpiperidin-2-one or 5-bromo-6-phenylpiperidin-2-one.
Applications De Recherche Scientifique
(5R,6S)-5-Hydroxy-6-phenylpiperidin-2-one has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of (5R,6S)-5-Hydroxy-6-phenylpiperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the piperidinone core play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific biological context and the target molecules involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5R,6S)-5-Hydroxy-6-methylpiperidin-2-one
- (5R,6S)-5-Hydroxy-6-ethylpiperidin-2-one
- (5R,6S)-5-Hydroxy-6-isopropylpiperidin-2-one
Uniqueness
(5R,6S)-5-Hydroxy-6-phenylpiperidin-2-one is unique due to the presence of the phenyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of pharmaceuticals where specific interactions with biological targets are required. The phenyl group also enhances the compound’s lipophilicity, potentially improving its bioavailability and pharmacokinetic properties.
Propriétés
Numéro CAS |
919991-32-5 |
|---|---|
Formule moléculaire |
C11H13NO2 |
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
(5R,6S)-5-hydroxy-6-phenylpiperidin-2-one |
InChI |
InChI=1S/C11H13NO2/c13-9-6-7-10(14)12-11(9)8-4-2-1-3-5-8/h1-5,9,11,13H,6-7H2,(H,12,14)/t9-,11+/m1/s1 |
Clé InChI |
KYOFPHBRRWDLQR-KOLCDFICSA-N |
SMILES isomérique |
C1CC(=O)N[C@H]([C@@H]1O)C2=CC=CC=C2 |
SMILES canonique |
C1CC(=O)NC(C1O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


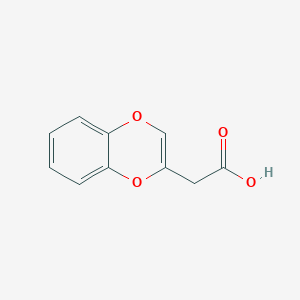
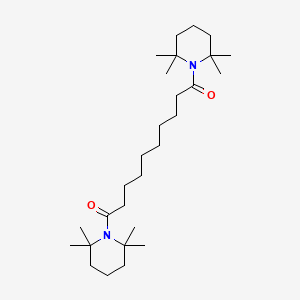

![2-{[4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B15173275.png)
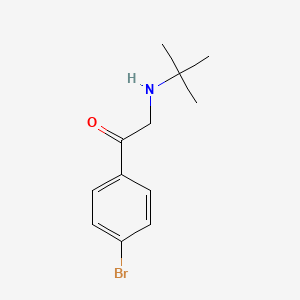
![5-Fluoro-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan](/img/structure/B15173284.png)
![4-Quinazolinamine, 2-chloro-6,7-dimethoxy-N-[1-(phenylmethyl)-4-piperidinyl]-](/img/structure/B15173292.png)
![2-Amino-N-{4-[(E)-(4-methylphenyl)diazenyl]phenyl}benzamide](/img/structure/B15173301.png)
![benzenesulfonic acid;4-[(2S)-4-benzylmorpholin-2-yl]phenol](/img/structure/B15173308.png)
![(2S)-2-[(2R)-2,6-Dimethylheptyl]piperidine](/img/structure/B15173324.png)

![Ethyl 4-[({4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}carbonyl)amino]piperidine-1-carboxylate](/img/structure/B15173346.png)
![3-(3-bromo-4-fluorophenyl)-5-(2-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15173359.png)
